molecular formula C24H28N4O4 B2433221 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 892272-30-9

7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2433221
CAS RN: 892272-30-9
M. Wt: 436.512
InChI Key: WVSINKOUQRKAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

The synthesis of complex quinazoline derivatives, such as 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione, plays a crucial role in medicinal chemistry, particularly in the development of hypotensive agents and anticancer compounds. Eguchi et al. (1991) explored the synthesis of 1-substituted 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline diones, testing their hypotensive activities and finding significant activity in certain derivatives Eguchi, Y., Sasaki, F., Sugimoto, A., Ebisawa, H., & Ishikawa, M. (1991). Chemical & pharmaceutical bulletin. Similarly, Saito et al. (1997) synthesized novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, showcasing the versatility of quinazoline derivatives in synthesizing complex molecular architectures Saito, N., Tanitsu, M., Betsui, T., Suzuki, R., & Kubo, A. (1997). Chemical & Pharmaceutical Bulletin.

Anticancer Potential

The development of quinazolinone derivatives for anticancer applications has been a significant area of research. Poorirani et al. (2018) synthesized novel quinazolinone derivatives and evaluated their cytotoxic activity against cancer cell lines, demonstrating the potential of these compounds as anticancer agents Poorirani, S., Sadeghian-Rizi, S., Khodarahmi, G., Khajouei, M. R., & Hassanzadeh, F. (2018). Research in Pharmaceutical Sciences.

Pharmacological Activities

Quinazoline derivatives have been explored for a variety of pharmacological activities. For instance, the synthesis of xanthene derivatives as antiasthmatic agents by Bhatia et al. (2016) highlights the broad application of these compounds in developing treatments for respiratory conditions Bhatia, M., Waghmare, V. S., Choudhari, P., & Kumbhar, S. S. (2016). RGUHS Journal of Pharmaceutical Sciences. Additionally, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties, further illustrating the therapeutic potential of quinazoline-based compounds Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules.

Antimicrobial Properties

The antimicrobial properties of quinazoline derivatives have also been investigated, with compounds displaying promising antibacterial and antifungal activities. Vidule (2011) synthesized substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones with significant antimicrobial activity Vidule, R. R. (2011). Indian journal of applied research.

Visualization and Binding Studies

Lacivita et al. (2009) developed long-chain 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties for visualizing 5-HT(1A) receptors, demonstrating the utility of quinazoline derivatives in receptor binding and visualization studies Lacivita, E., Leopoldo, M., Masotti, A., Inglese, C., Berardi, F., Perrone, R., Ganguly, S., Jafurulla, M., & Chattopadhyay, A. (2009). Journal of medicinal chemistry.

properties

IUPAC Name

7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-16-5-4-6-21(17(16)2)26-9-11-27(12-10-26)22(29)18-7-8-19-20(15-18)25-24(31)28(23(19)30)13-14-32-3/h4-8,15H,9-14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSINKOUQRKAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

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